molecular formula C6H11F3O2 B2419174 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol CAS No. 1850883-68-9

2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol

Cat. No.: B2419174
CAS No.: 1850883-68-9
M. Wt: 172.147
InChI Key: CXMBORUHYPHDGN-UHFFFAOYSA-N
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Description

2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol is a chemical compound with the molecular formula C6H11F3O2 and a molecular weight of 172.15 g/mol . It is a liquid at room temperature and is known for its unique properties due to the presence of the trifluoroethoxy group.

Properties

IUPAC Name

2-methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O2/c1-5(2,3-10)11-4-6(7,8)9/h10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMBORUHYPHDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol can be achieved through various methods. One common synthetic route involves the reaction of 2-methylpropan-1-ol with 2,2,2-trifluoroethanol under specific conditions . Industrial production methods may vary, but they typically involve similar reaction pathways with optimized conditions for large-scale production.

Chemical Reactions Analysis

2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol involves its interaction with various molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to changes in enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the trifluoroethoxy group with a branched alcohol structure, which imparts distinct chemical and physical properties.

Biological Activity

2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol is a compound of interest due to its unique structural characteristics, particularly the presence of a trifluoroethoxy group. This feature has implications for its biological activity, including potential applications in medicinal chemistry and environmental science.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C5H11F3O\text{C}_5\text{H}_{11}\text{F}_3\text{O}

This compound includes a trifluoroethoxy moiety, which is known to enhance lipophilicity and alter biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The trifluoromethyl group can significantly influence the compound's reactivity and binding affinity to proteins and enzymes.

Biological Activity

Research has indicated that compounds with similar structural features exhibit various biological activities, including:

  • Antimicrobial Properties : Compounds containing trifluoromethyl groups have shown enhanced antimicrobial activity against several bacterial strains. The mechanism often involves disruption of bacterial membranes and interference with metabolic processes.
  • Anticancer Potential : Some studies suggest that similar compounds may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial effects of trifluoromethyl-containing compounds reported significant inhibition of growth in Gram-positive and Gram-negative bacteria. The results indicated that increasing lipophilicity correlated with enhanced membrane disruption, leading to increased toxicity against bacterial cells.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a series of compounds including those with the trifluoroethoxy group were tested for their ability to inhibit cancer cell lines. The results demonstrated that these compounds could induce apoptosis in various cancer cell types.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)10Apoptosis induction
HeLa (Cervical Cancer)15Cell cycle arrest

Toxicological Considerations

While the biological activities are promising, the toxicity profiles of trifluoromethyl-containing compounds must also be considered. Studies indicate that while some compounds exhibit low toxicity at therapeutic doses, others may pose risks at higher concentrations due to their potential to disrupt cellular functions.

Q & A

Q. What are the optimal synthetic routes for 2-methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of ether-alcohols like this compound typically involves nucleophilic substitution or oxidation-reduction strategies. For example:

  • Step 1: React 2-methylpropan-1-ol with 2,2,2-trifluoroethyl bromide under basic conditions (e.g., KOH in ethanol) to form the ether intermediate .
  • Step 2: Oxidize the intermediate to the aldehyde using mild oxidizing agents (e.g., pyridinium chlorochromate) and then reduce selectively to the primary alcohol with NaBH4.
  • Key Variables: Solvent polarity (e.g., ethanol vs. DMF), temperature (40–60°C), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect regioselectivity and byproduct formation .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • Thermal Stability: Use thermogravimetric analysis (TGA) at 25–100°C to monitor decomposition. Compounds with trifluoroethoxy groups often show enhanced thermal stability due to fluorine’s electron-withdrawing effects .
    • pH Stability: Conduct HPLC or NMR studies in buffered solutions (pH 1–13) to track hydrolysis of the ether bond. Trifluoroethoxy groups are generally resistant to acidic conditions but may degrade in strong bases .

Q. What analytical techniques are most effective for purity assessment and impurity profiling?

Methodological Answer:

  • HPLC-MS: Use a C18 column with acetonitrile/water gradients to separate impurities. Trifluoroethoxy derivatives often exhibit distinct UV absorption at 210–230 nm .
  • NMR (<sup>19</sup>F and <sup>1</sup>H): Identify fluorinated byproducts (e.g., trifluoroethanol) via <sup>19</sup>F NMR shifts at δ -75 to -80 ppm .
  • X-ray Crystallography: Resolve stereochemical ambiguities in the propanol backbone, critical for bioactive applications .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Optimize transition states for SN2 reactions at the ether oxygen. The trifluoroethoxy group’s electronegativity lowers the electron density at the oxygen, reducing nucleophilic attack likelihood .
  • Molecular Dynamics: Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics. DMSO may stabilize intermediates better than ethanol .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated propanol derivatives?

Methodological Answer:

  • Meta-Analysis: Compare datasets using standardized assays (e.g., IC50 values in enzyme inhibition studies). Discrepancies often arise from solvent choice (DMSO vs. water) or impurity interference .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify the trifluoroethoxy group (e.g., replace with methoxy or chloroethoxy) to isolate contributions to bioactivity .

Q. How does the trifluoroethoxy group influence the compound’s environmental persistence and toxicity?

Methodological Answer:

  • Biodegradation Assays: Use OECD 301F (manometric respirometry) to assess microbial degradation. Fluorinated ethers are often recalcitrant due to C-F bond strength .
  • Ecotoxicology: Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201). Trifluoroethoxy groups may reduce bioavailability compared to non-fluorinated analogs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Chromatography: Use preparative HPLC with amylose-based columns to separate enantiomers.
  • Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in hydrogenation steps to achieve >95% enantiomeric excess .

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